![molecular formula C80H48Si B12544113 3,3',7,7'-Tetra(phenanthren-9-yl)-5,5'-spirobi[dibenzo[b,d]silole] CAS No. 669077-93-4](/img/structure/B12544113.png)
3,3',7,7'-Tetra(phenanthren-9-yl)-5,5'-spirobi[dibenzo[b,d]silole]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’,7,7’-Tetra(phenanthren-9-yl)-5,5’-spirobi[dibenzo[b,d]silole] is a complex organic compound characterized by its unique spirobi[dibenzo[b,d]silole] core structure, adorned with phenanthrene groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,7,7’-Tetra(phenanthren-9-yl)-5,5’-spirobi[dibenzo[b,d]silole] typically involves a multi-step process. One common method is the Suzuki coupling reaction, which is used to form the spirobi[dibenzo[b,d]silole] core. This reaction involves the coupling of dibenzo[b,d]silole derivatives with phenanthrene boronic acids in the presence of a palladium catalyst .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
化学反应分析
Types of Reactions
3,3’,7,7’-Tetra(phenanthren-9-yl)-5,5’-spirobi[dibenzo[b,d]silole] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenated compounds like bromine (Br₂) and chlorine (Cl₂), often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthrenequinone derivatives, while reduction may yield hydroxyphenanthrene derivatives .
科学研究应用
3,3’,7,7’-Tetra(phenanthren-9-yl)-5,5’-spirobi[dibenzo[b,d]silole] has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用机制
The mechanism by which 3,3’,7,7’-Tetra(phenanthren-9-yl)-5,5’-spirobi[dibenzo[b,d]silole] exerts its effects is primarily related to its electronic properties. The compound interacts with molecular targets through π-π stacking interactions and other non-covalent interactions. These interactions can influence the electronic properties of the target molecules, making this compound useful in optoelectronic applications .
相似化合物的比较
Similar Compounds
Spiro[benzoanthracene–fluorene] derivatives: These compounds also contain a spiro core structure and are used in similar applications, such as OLEDs.
Dibenzo[b,d]thiophene derivatives: These compounds have similar electronic properties and are used in organic electronics.
Uniqueness
3,3’,7,7’-Tetra(phenanthren-9-yl)-5,5’-spirobi[dibenzo[b,d]silole] is unique due to its combination of phenanthrene groups and spirobi[dibenzo[b,d]silole] core, which imparts distinct electronic properties. This makes it particularly suitable for applications requiring high thermal stability and efficient charge transport .
属性
CAS 编号 |
669077-93-4 |
|---|---|
分子式 |
C80H48Si |
分子量 |
1037.3 g/mol |
IUPAC 名称 |
3,3',7,7'-tetra(phenanthren-9-yl)-5,5'-spirobi[benzo[b][1]benzosilole] |
InChI |
InChI=1S/C80H48Si/c1-5-21-57-49(17-1)41-73(65-29-13-9-25-61(57)65)53-33-37-69-70-38-34-54(74-42-50-18-2-6-22-58(50)62-26-10-14-30-66(62)74)46-78(70)81(77(69)45-53)79-47-55(75-43-51-19-3-7-23-59(51)63-27-11-15-31-67(63)75)35-39-71(79)72-40-36-56(48-80(72)81)76-44-52-20-4-8-24-60(52)64-28-12-16-32-68(64)76/h1-48H |
InChI 键 |
QWSOALKLHDXDSI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC5=C(C=C4)C6=C([Si]57C8=C(C=CC(=C8)C9=CC1=CC=CC=C1C1=CC=CC=C19)C1=C7C=C(C=C1)C1=CC2=CC=CC=C2C2=CC=CC=C21)C=C(C=C6)C1=CC2=CC=CC=C2C2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2-Di([1,1'-biphenyl]-4-yl)-1,1,2,2-tetramethyldisilane](/img/structure/B12544053.png)
![6-(Tridecafluorohexyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B12544055.png)
![1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy]-](/img/structure/B12544060.png)
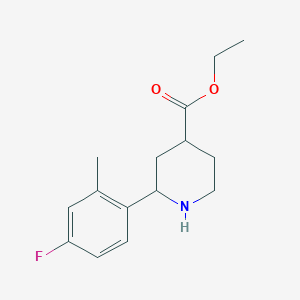
![Spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane]](/img/structure/B12544070.png)
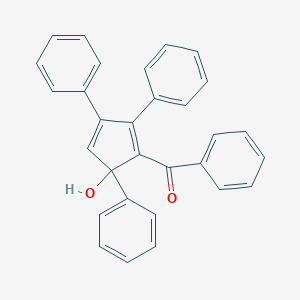
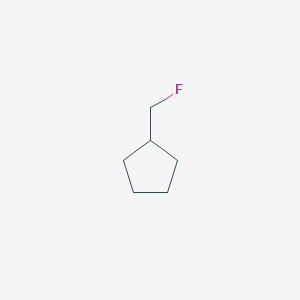
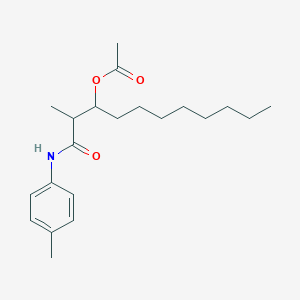
![2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbaldehyde](/img/structure/B12544085.png)
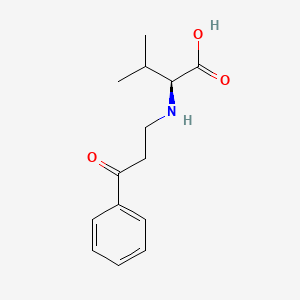
![(3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexan-1-one](/img/structure/B12544110.png)

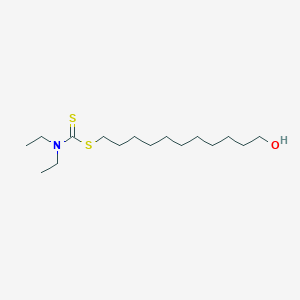
![3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol](/img/structure/B12544124.png)
